molecular formula C14H25NO2 B1399658 Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate CAS No. 1355334-51-8

Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate

Cat. No.: B1399658
CAS No.: 1355334-51-8
M. Wt: 239.35 g/mol
InChI Key: IUMVOSJRWKNYJX-UHFFFAOYSA-N
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Description

Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate (CAS 1355334-51-8) is a chemical building block of interest in organic synthesis and medicinal chemistry research . This compound features a cyclopentanecarboxylate core substituted with both an ethyl ester and a cyclohexylamino group, a structure that makes it a valuable intermediate for the synthesis of more complex molecules. Its molecular framework is similar to that of other researched cyclopentane and cyclohexane derivatives, which are frequently explored for their potential biological activities and as key scaffolds in drug discovery . Researchers may utilize this compound in the development of new pharmaceutical candidates, as a precursor for catalysts, or in material science applications. As a specialized building block, it enables the exploration of structure-activity relationships and the introduction of specific functional groups into target molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

ethyl 2-(cyclohexylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h11-13,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVOSJRWKNYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate typically involves the reaction of cyclohexylamine with ethyl cyclopentanecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate has shown promise in several therapeutic areas:

  • Thromboxane A2 Antagonism : Research indicates that derivatives of this compound may act as thromboxane A2 antagonists, potentially useful in treating cardiovascular diseases. Thromboxane A2 is known to promote platelet aggregation and vasoconstriction, making antagonists valuable for preventing thrombotic events .
  • Anticancer Activity : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, analogs have been tested against MCF-7 breast cancer cells, showing significant reductions in cell viability .

Case Studies

  • Thromboxane A2 Analogues :
    • In a study focused on synthesizing thromboxane A2 analogues, researchers found that certain modifications of the cyclopentanecarboxylate structure led to compounds that selectively inhibited thromboxane biosynthesis without affecting prostacyclin production. This dual action suggests potential for use in antithrombotic therapies .
  • Biological Activity Assessment :
    • In vitro experiments demonstrated that this compound derivatives exhibited significant cytotoxic effects against cancer cell lines. For example, treatment with these compounds resulted in a decrease in cell viability by up to 26.86% in MCF-7 cells, indicating their potential as anticancer agents .
Compound NameCell LineViability Reduction (%)Mechanism of Action
This compoundMCF-726.86Inhibition of proliferation
Thromboxane A2 analogue (variant A)PlateletsNot specifiedThromboxane A2 antagonism
Thromboxane A2 analogue (variant B)EndothelialNot specifiedSelective inhibition of thromboxane synthesis

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a lead compound for developing new therapeutic agents. Its ability to modulate key biological pathways involved in thrombosis and cancer progression highlights its versatility.

Mechanism of Action

The mechanism of action of Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Differences :

  • Smaller substituents: Methyl ester (vs. ethyl) and methylamino group (vs. cyclohexylamino).
  • Cyclopentane backbone retained.
    Key Properties :
  • Molecular Weight : 163.63 g/mol (hydrochloride salt).
  • Synthesis Yield: 78% via acid-catalyzed salt formation . NMR Data: Distinct δ 2.57 ppm signal for methylamino protons, contrasting with the cyclohexylamino variant’s complex multiplet patterns .

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

Structural Differences : Cyclohexane ring (vs. cyclopentane), altering ring strain and conformational flexibility.
Key Implications :

  • Ring Size : Cyclohexane’s chair conformation may improve binding to flat enzymatic pockets compared to the puckered cyclopentane .
  • Steric Effects: Increased ring size reduces steric hindrance at the amino group.

Comparative Analysis Table

Compound Name Substituent (R) Molecular Weight (g/mol) Key Synthesis Step LogP (Estimated) Notable Applications
This compound Cyclohexylamino ~255.36 Condensation with cyclohexylamine >4.0 Pharmaceutical intermediates
Ethyl 2-(Benzylamino)cyclopentanecarboxylate Benzylamino 247.33 Benzylamine condensation 3.0 Organic synthesis
Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate 4-Fluorobenzylamino 265.33 Fluorinated benzylamine reaction 3.5 Drug discovery
Methyl 1-(Methylamino)cyclopentanecarboxylate Methylamino 163.63 (HCl salt) Acid-catalyzed salt formation 1.2 Chemical probes

Research Findings and Implications

Benzyl and fluorobenzyl variants offer a balance for targeted drug delivery .

Synthetic Efficiency: Methylamino derivatives achieve higher yields (78%) due to smaller substituent size and streamlined purification .

Ring Size Effects : Cyclohexane analogs may better accommodate planar binding sites in enzymes, whereas cyclopentane derivatives are preferred for strained, bioactive conformations .

Biological Activity

Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by relevant data tables and research findings.

1. Enzyme Interactions

The compound has been studied for its interactions with various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential to modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol and steroids.

2. Cellular Effects

Research indicates that this compound influences cellular signaling pathways. It appears to affect gene expression and cellular metabolism, potentially through the modulation of transcription factors involved in these processes.

At the molecular level, the compound may exert its effects by binding to specific receptors or enzymes, leading to either inhibition or activation of their functions. This duality suggests a complex mechanism where the compound can act as both an agonist and antagonist depending on the context of its application .

Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested on various cell lines to assess its cytotoxicity and proliferative effects. Results demonstrated that at low concentrations, the compound promoted cell growth, while higher concentrations led to significant cell death, indicating a dose-dependent response .

Concentration (µM)Cell Viability (%)Notes
0100Control
1090Minimal effect
5075Moderate inhibition
10040Significant cytotoxicity

Study 2: Animal Model Testing

In animal models, administration of this compound showed promising results in reducing inflammation markers. The compound was administered at varying doses over a period of two weeks, with significant reductions in pro-inflammatory cytokines observed at mid-range doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that facilitate its metabolism into active metabolites, which may contribute to its biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics and potential therapeutic applications of the compound .

Q & A

Q. What synthetic routes are recommended for Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: A plausible synthetic route involves two stages:

Esterification of cyclopentanecarboxylic acid precursors : Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) serves as a key intermediate, synthesized via acid-catalyzed esterification of 2-oxocyclopentanecarboxylic acid with ethanol .

Introduction of cyclohexylamino group : React the keto-ester intermediate with cyclohexylamine under reductive amination conditions (e.g., NaBH3CN in methanol) or via nucleophilic substitution.
Optimization Parameters :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve amine reactivity.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    Yield Considerations : Monitor by TLC or HPLC; typical yields range from 40–70% for analogous cyclohexylamino derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify amine protons (δ 1.2–2.5 ppm) and ester groups (δ 4.1–4.3 ppm for -OCH₂).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion ([M+H]⁺) matching the molecular weight (e.g., calculated 253.3 g/mol for C₁₄H₂₃NO₂).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling :
    • Use nitrile gloves and safety goggles (tested to EN 166 standards) .
    • Conduct reactions in fume hoods with spill trays.
  • Stability Tests : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and compare HPLC profiles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Methodological Answer : Common contradictions include unexpected peaks in NMR or inconsistent mass spectra.

  • Step 1 : Confirm reaction stoichiometry and intermediate purity (e.g., unreacted cyclohexylamine may cause extra NH signals).
  • Step 2 : Use 2D NMR (e.g., HSQC, COSY) to assign stereochemistry or detect diastereomers.
  • Step 3 : Employ high-resolution MS (HRMS) to distinguish between molecular ions and adducts.
    Case Study : In Ethyl 2-oxocyclopentanecarboxylate synthesis, keto-enol tautomerism can complicate NMR interpretation; deuteration experiments resolve ambiguities .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DMSO vs. THF).
  • Docking Studies : For pharmacological applications, model interactions with protein targets (e.g., cyclohexylamino derivatives binding to PPARγ in GW7647 analogs) .

Q. What strategies validate the biological activity of this compound?

Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
    • Cell Viability : Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ via MTT assay).
  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure binding affinity to suspected targets (e.g., ferroptosis inhibitors similar to ferrostatins) .
    • Transcriptomics : Profile gene expression changes in treated cells using RNA-seq.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate
Reactant of Route 2
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Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.